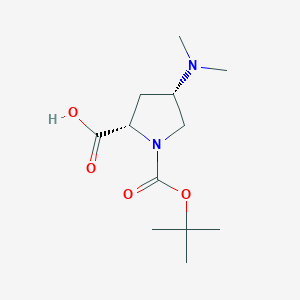![molecular formula C7H8O2STe B14145107 3-[(Thiophen-3-yl)tellanyl]propanoic acid CAS No. 89079-74-3](/img/structure/B14145107.png)
3-[(Thiophen-3-yl)tellanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Thiophen-3-yl)tellanyl]propanoic acid is an organotellurium compound that features a thiophene ring attached to a tellurium atom, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiophen-3-yl)tellanyl]propanoic acid typically involves the reaction of thiophene derivatives with tellurium reagents under controlled conditions. One common method includes the use of tellurium tetrachloride (TeCl4) and thiophene in the presence of a reducing agent to form the tellurium-thiophene bond. The resulting intermediate is then reacted with a propanoic acid derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Thiophen-3-yl)tellanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: H2O2, HNO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled temperatures.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds or tellurium-free products.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-[(Thiophen-3-yl)tellanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 3-[(Thiophen-3-yl)tellanyl]propanoic acid involves its interaction with molecular targets through its tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the generation of reactive oxygen species (ROS), contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Thiophen-3-yl)propanoic acid: Lacks the tellurium atom, making it less reactive in certain chemical reactions.
3-(Thiophen-2-yl)propanoic acid: Similar structure but with the thiophene ring attached at a different position, leading to different reactivity.
3-(Furan-3-yl)propanoic acid: Contains a furan ring instead of a thiophene ring, resulting in different chemical properties.
Uniqueness
3-[(Thiophen-3-yl)tellanyl]propanoic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89079-74-3 |
|---|---|
Fórmula molecular |
C7H8O2STe |
Peso molecular |
283.8 g/mol |
Nombre IUPAC |
3-thiophen-3-yltellanylpropanoic acid |
InChI |
InChI=1S/C7H8O2STe/c8-7(9)2-4-11-6-1-3-10-5-6/h1,3,5H,2,4H2,(H,8,9) |
Clave InChI |
DZVJHIBFNGIHHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1[Te]CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)


![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)





![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)

![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)
